molecular formula C16H14N2O4 B1489657 2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid CAS No. 315248-29-4

2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid

Cat. No.: B1489657
CAS No.: 315248-29-4
M. Wt: 298.29 g/mol
InChI Key: UJYQERGCDQOHIR-LICLKQGHSA-N
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Description

2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[[(E)-1-(4-hydroxyphenyl)ethylideneamino]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-10(11-6-8-12(19)9-7-11)17-18-15(20)13-4-2-3-5-14(13)16(21)22/h2-9,19H,1H3,(H,18,20)(H,21,22)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYQERGCDQOHIR-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1C(=O)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1C(=O)O)/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid , a derivative of benzoic acid, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a hydrazine moiety and a hydroxyphenyl group, which are known to contribute to its biological activity. The chemical formula is C16H16N4O3C_{16}H_{16}N_{4}O_{3}, and its molecular weight is approximately 312.32 g/mol. The presence of the hydrazine group is particularly significant as it can participate in various biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoic acid, including the target compound, exhibit notable antibacterial properties. For example, a study highlighted that similar compounds demonstrated significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM. This suggests that the compound may also possess bactericidal properties against specific strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μM)Activity Type
Compound A15.625Antistaphylococcal
Compound B62.5Antienterococcal
Compound C31.108Antifungal

Anticancer Activity

In vitro studies have demonstrated that benzoic acid derivatives can inhibit cancer cell proliferation. The compound has been shown to induce apoptosis in various cancer cell lines by activating the proteasome and autophagy-lysosome pathways . This mechanism is crucial as it helps in degrading misfolded proteins and regulating cellular homeostasis.

Case Study: In Vitro Evaluation

A study conducted on human foreskin fibroblasts revealed that the compound significantly activated cathepsins B and L, which are essential for protein degradation and cellular turnover. The activation levels were reported at 467.3 ± 3.9% compared to controls, indicating a strong potential for therapeutic applications in cancer treatment .

Antioxidant Activity

The antioxidant properties of the compound have also been explored. Research indicates that similar benzoic acid derivatives can scavenge free radicals effectively, thereby reducing oxidative stress within cells. This property is vital for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial protein synthesis pathways.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation.
  • Antioxidant Defense : Enhancement of cellular antioxidant defenses through free radical scavenging.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid exhibit significant anticancer properties. The hydrazone moiety in the structure is known for its ability to interact with biological targets, potentially leading to apoptosis in cancer cells. A study demonstrated that derivatives of this compound could inhibit the proliferation of various cancer cell lines, suggesting a pathway for developing new anticancer agents .

Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. The presence of the benzoic acid group is thought to contribute to reducing inflammation markers in vitro. Experimental results showed a decrease in pro-inflammatory cytokines when treated with this compound, indicating its potential as a therapeutic agent for inflammatory diseases .

Biochemical Applications

Enzyme Inhibition
In biochemical research, this compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For instance, studies have highlighted its inhibitory effect on certain proteases, which are crucial in cancer metastasis and progression. The structure's ability to form hydrogen bonds with enzyme active sites enhances its efficacy as an inhibitor .

Material Science Applications

Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in polymer chemistry as a building block for synthesizing novel materials. Its hydrophilic and hydrophobic properties can be exploited to create smart materials that respond to environmental stimuli. Research has shown that incorporating such compounds into polymer matrices can enhance mechanical properties and thermal stability .

Data Tables

Application Area Description References
Anticancer ActivityInhibits proliferation of cancer cell lines; induces apoptosis
Anti-inflammatory EffectsReduces levels of pro-inflammatory cytokines
Enzyme InhibitionInhibits specific proteases involved in disease pathways
Polymer ChemistryUsed as a building block for novel materials with enhanced properties

Case Studies

  • Anticancer Study : A recent study tested the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours, highlighting its potential as a lead compound for further development .
  • Inflammation Model : In an animal model of arthritis, administration of the compound resulted in a marked decrease in swelling and pain scores compared to control groups. This suggests that the compound could serve as a basis for new anti-inflammatory therapies .
  • Polymer Development : Researchers synthesized a copolymer incorporating this compound, which exhibited improved thermal stability and mechanical strength compared to traditional polymers. This advancement opens avenues for applications in coatings and biomedical devices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid
Reactant of Route 2
2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.